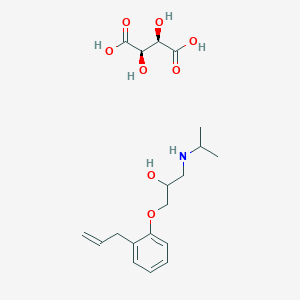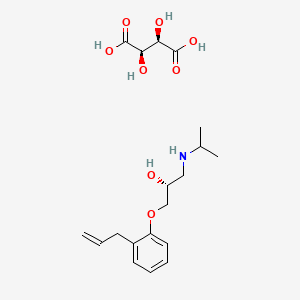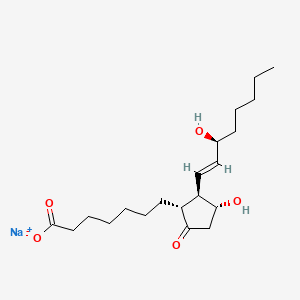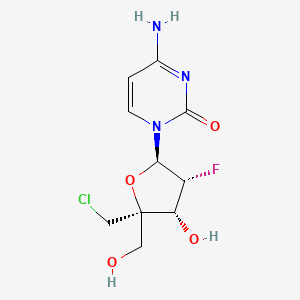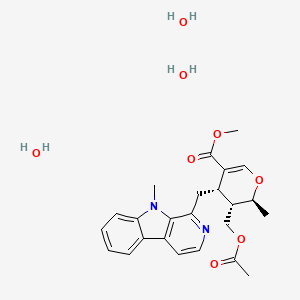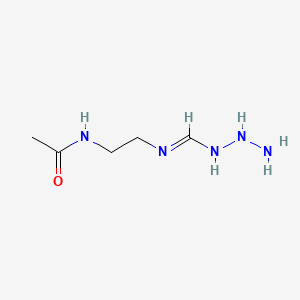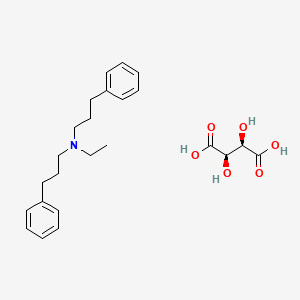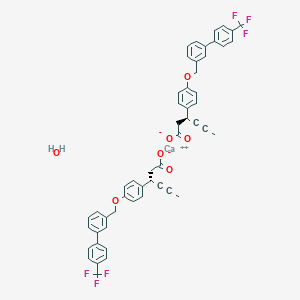
AMG-837 Calcium Hydrate
Descripción general
Descripción
AMG-837 Calcium Hydrate is a potent GPR40 agonist with an EC50 of 13 nM . It also shows high selectivity over GPR41, GPR43, and GPR120 . It is used for research purposes only and not for human or veterinary therapeutic use .
Molecular Structure Analysis
The molecular formula of AMG-837 Calcium Hydrate is C26H21F3O3.1/2Ca.H2O .Chemical Reactions Analysis
AMG-837 Calcium Hydrate is a click chemistry reagent, meaning it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of AMG-837 Calcium Hydrate is 455.45 . It should be stored at 4°C, sealed, and away from moisture .Aplicaciones Científicas De Investigación
1. Diabetes Treatment Potential
AMG-837 is a novel GPR40 agonist that has been identified for its potential in treating type 2 diabetes. It has demonstrated potent partial agonist activity in calcium flux assays on the GPR40 receptor, showing effectiveness in potentiating glucose-stimulated insulin secretion both in vitro and in vivo. Preclinical studies have revealed that AMG-837 effectively lowers post-prandial glucose levels, suggesting its utility in diabetes management (Lin et al., 2011).
2. Drug Development and Optimization
In the context of drug development, the selection of a suitable salt form for AMG-837 has been a subject of research. Initially identified as a lysine salt, alternative forms such as sodium and calcium salts have been investigated to address issues like poor crystallinity and hygroscopicity. This research is crucial for the long-term development of AMG-837 as a therapeutic agent (Morrison et al., 2011).
3. Hydration Studies
Hydration studies, although not directly related to AMG-837, provide a broader understanding of calcium hydrates. For example, studies on calcium hydroxide (Ca(OH)2) offer insights into the hydration behavior of calcium ions, which is relevant for various applications, including industrial processes and waste treatment (Othman et al., 2017). Research on the hydration of calcium silicate hydrates, calcium oxide, and other related compounds provides foundational knowledge for numerous applications ranging from construction materials to biomedical applications (Jalilehvand et al., 2001).
Safety And Hazards
AMG-837 Calcium Hydrate should be handled with appropriate safety measures. Ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn . If inhaled, move the victim into fresh air .
Propiedades
IUPAC Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2/t2*21-;;/m00../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDINKBCSIAWNMP-XYDYARRRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H42CaF6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AMG-837 Calcium Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







